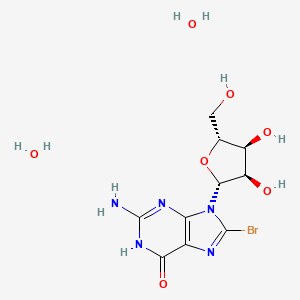

8-Bromoguanosine hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O5.2H2O/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8;;/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20);2*1H2/t2-,4-,5-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDQASJCTAVAAG-WDIWPRJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Purine Nucleoside Analog Research

Purine (B94841) nucleoside analogs are a class of compounds that mimic naturally occurring purines, the fundamental building blocks of nucleic acids, DNA and RNA. cymitquimica.com Researchers synthesize these analogs to probe and manipulate biological systems. 8-Bromoguanosine (B14676) hydrate (B1144303) fits within this category as a modified version of the natural purine nucleoside, guanosine (B1672433). biosynth.comambeed.com

The primary motivation for creating analogs like 8-bromoguanosine hydrate is to introduce specific changes that alter the molecule's behavior in a predictable way. These alterations can affect a wide range of properties, including its three-dimensional shape (conformation), how it interacts with other molecules, and its stability. In the case of this compound, the bulky bromine atom at the 8-position significantly influences the glycosidic bond rotation, favoring a syn conformation, which is a departure from the more common anti conformation found in natural guanosine. researchgate.netoup.com This conformational preference is a key reason for its utility in research.

The study of purine nucleoside analogs is a cornerstone of medicinal chemistry and molecular biology, leading to the development of therapeutic agents and powerful research tools. This compound serves as a prime example of how a specific chemical modification can create a valuable probe for understanding fundamental biological processes at the molecular level.

Significance of Halogenated Nucleosides As Biochemical Probes

Halogenated nucleosides, including 8-bromoguanosine (B14676), are particularly important as biochemical probes due to the unique properties that halogens impart. The introduction of a halogen atom, such as bromine, into a nucleoside can have several profound effects:

Conformational Restriction: As mentioned, the bromine atom in 8-bromoguanosine hydrate (B1144303) sterically hinders rotation around the glycosidic bond, locking the nucleoside into a syn conformation. researchgate.netoup.com This is invaluable for studying the conformational requirements of enzymes and nucleic acid structures. By forcing a specific conformation, researchers can investigate the functional consequences of that shape.

Altered Base Pairing and Stacking: The presence of the bromine atom can modify the hydrogen bonding patterns and base stacking interactions within DNA and RNA structures. researchgate.net This allows for the investigation of the forces that stabilize nucleic acid duplexes and more complex structures like G-quadruplexes. oup.com

Probing Enzyme Active Sites: The distinct size and electronic properties of the bromine atom can be used to map the active sites of enzymes that interact with guanosine (B1672433) or its derivatives. By observing how the enzyme accommodates or is inhibited by the halogenated analog, researchers can infer details about the shape and chemical environment of the active site.

Precursor for Further Synthesis: The bromine atom at the C8 position serves as a useful chemical handle for further synthetic modifications, allowing for the creation of a diverse range of purine (B94841) nucleoside analogs. nih.gov

The ability of halogenated nucleosides to systematically alter molecular conformation and interactions makes them powerful tools for dissecting the intricate mechanisms of biological systems.

Overview of Research Trajectories for 8 Bromoguanosine Hydrate

Synthesis of this compound

The primary method for synthesizing 8-Bromoguanosine involves the direct electrophilic bromination of guanosine at the C8 position of the purine (B94841) ring. This reaction is well-established and can be achieved using various brominating agents.

A common laboratory procedure involves the use of N-bromosuccinimide (NBS) as the bromine source in a solvent such as dimethylformamide (DMF). researchgate.net Another efficient method employs sodium monobromoisocyanurate (SMBI), which can successfully brominate unprotected guanosine in an aqueous solvent mixture at room temperature. mdpi.com The reaction with SMBI has been shown to produce 8-bromoguanosine, although yields can be modest. mdpi.com For protected guanosine derivatives, such as 2′,3′,5′-tri-O-acetylguanosine, bromination can be carried out with agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which has been reported to result in a quantitative conversion to the 8-bromo product as judged by thin-layer chromatography (TLC). nih.gov

The direct bromination of acetylated guanosine derivatives followed by deacetylation with alcoholic ammonia (B1221849) is another established route to yield 8-Bromoguanosine. acs.org Commercially available 8-Bromoguanosine often exists as a hydrate, and analysis has shown it can contain a significant percentage of water (e.g., ~8% by Karl Fischer titration), which can affect its solubility in organic solvents like DMSO. acs.org Drying the compound under a vacuum can reduce the water content to below 0.5%. acs.org

Table 1: Comparison of Bromination Reagents for Guanosine

| Brominating Agent | Substrate | Solvent | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Guanosine | DMF | Commonly used for direct bromination at the C8 position. | researchgate.net |

| Sodium Monobromoisocyanurate (SMBI) | Guanosine | H₂O-DMF | Facile method for unprotected nucleosides at room temperature. | mdpi.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | 2′,3′,5′-Tri-O-acetylguanosine | Aprotic Solvents (e.g., CH₂Cl₂) | Quantitative conversion observed by TLC for protected nucleosides. | nih.gov |

Derivatization to Cyclic Monophosphates

8-Bromoguanosine serves as a crucial intermediate for the synthesis of various biologically active cyclic nucleotide analogs. These derivatives are often more resistant to hydrolysis by phosphodiesterases compared to their non-brominated counterparts.

Synthesis of 8-Bromoguanosine 3′,5′-Cyclic Monophosphate (8-Br-cGMP)

8-Bromoguanosine 3′,5′-cyclic monophosphate (8-Br-cGMP) is a key cell-permeable analog of cyclic guanosine monophosphate (cGMP). pharmacompass.comsigmaaldrich.com It functions as an activator of cGMP-dependent protein kinases and exhibits greater resistance to enzymatic degradation by phosphodiesterases than cGMP itself. pharmacompass.comwikipedia.org

The synthesis of 8-Br-cGMP utilizes 8-Bromoguanosine as the starting material. nih.gov The process involves the phosphorylation and subsequent cyclization of the ribose moiety to form the 3′,5′-cyclic monophosphate structure. While specific, detailed protocols for this conversion are proprietary or part of broader synthetic schemes, the role of 8-Bromoguanosine as the direct precursor is well-documented. nih.govnih.gov The resulting compound, often available as a sodium salt, is widely used in biochemical studies to mimic or investigate cGMP signaling pathways. pharmacompass.comsigmaaldrich.com

Synthesis of Other Cyclic Monophosphate Analogs (e.g., Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine 3′,5′-cyclic monophosphorothioate)

More complex derivatives, such as Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine 3′,5′-cyclic monophosphorothioate (also known as Rp-8-Br-PET-cGMPS), have been developed for specialized applications, including potential therapeutic uses. acs.org A scalable, diastereoselective synthesis for this compound has been developed starting from 8-Bromoguanosine. acs.org

The synthesis involves two main stages:

Phenylethenylation : 8-Bromoguanosine is reacted with 2-bromoacetophenone (B140003) in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in DMSO. acs.orgacs.org This step creates the β-phenyl-1,N2-etheno modification on the guanine (B1146940) base, yielding 8-bromo-β-phenyl-1,N2-ethenoguanosine. acs.org Optimization of this step found that using 1.5 equivalents of 2-bromoacetophenone and 2.5 equivalents of DBU with dried 8-Bromoguanosine in 5 volumes of DMSO provided the product in 71% yield with >99% purity after precipitation. acs.org

Cyclization and Sulfurization : The resulting nucleoside undergoes a series of reactions, including selective protection of hydroxyl groups, to enable a diastereoselective cyclization. A key method involves forming a nucleoside 5′-H-phosphonate monoester, which is then cyclized and sulfurized to produce the target Rp-3′,5′-cyclic phosphorothioate. acs.org This process yields the desired Rp-isomer in a 9:1 ratio over the undesired Sp-diastereomer. acs.org

This synthetic route demonstrates how the 8-bromo substituent serves as a handle for further chemical modification, leading to complex analogs with specific stereochemistry and biological activity. acs.org

Table 2: Key Reaction Steps for Rp-8-Br-PET-cGMPS Synthesis

| Step | Reactants | Reagents/Solvents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylethenylation | 8-Bromoguanosine, 2-Bromoacetophenone | DBU, DMSO | 8-bromo-β-phenyl-1,N2-ethenoguanosine | 71% | acs.orgacs.org |

| Cyclization/Sulfurization | 8-bromo-β-phenyl-1,N2-ethenoguanosine | Multi-step process involving H-phosphonate chemistry | Rp-8-Br-PET-cGMPS | 13.8% (overall) | acs.org |

Incorporation into Oligonucleotide and Polynucleotide Structures

The incorporation of 8-Bromoguanosine into DNA and RNA oligonucleotides is a valuable strategy for studying nucleic acid structure and function. The bulky bromine atom at the 8-position forces the glycosidic bond into a syn conformation, in contrast to the typical anti conformation found in standard B-form DNA and A-form RNA helices. csic.esnih.gov This conformational constraint is useful for stabilizing alternative nucleic acid structures like Z-DNA and G-quadruplexes. csic.es

The synthesis of oligonucleotides containing 8-Bromoguanosine is achieved using automated solid-phase phosphoramidite (B1245037) chemistry. csic.esnih.gov This requires the preparation of a protected 8-bromoguanosine phosphoramidite building block. The general synthetic scheme for this building block is as follows:

Protection of Functional Groups : The exocyclic amino group of 8-Bromoguanosine is protected, often with a group like dimethylformamidine (dmf) or isobutyryl. csic.esnih.gov The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group (for RNA synthesis) is protected with a tert-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.net

Phosphitylation : The free 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer. nih.govresearchgate.net

Solid-Phase Synthesis : The prepared 8-bromoguanosine phosphoramidite is then used in an automated DNA/RNA synthesizer to be incorporated at specific sites within a growing oligonucleotide chain. csic.esnih.gov

Studies have shown that substituting guanine with 8-Bromoguanine (B1384121) in an alternating CG decamer strongly stabilizes the Z-form of DNA, to the point where the B-form is not observed even in the absence of high salt concentrations. csic.es In RNA, the substitution can be used to reduce conformational heterogeneity by favoring specific hairpin structures over duplexes. nih.gov

X-ray Crystallography Studies

X-ray crystallography has provided definitive insights into the solid-state structure of 8-bromoguanosine, revealing key conformational features that distinguish it from its unmodified counterpart, guanosine.

Determination of N-Glycosidic Conformation (Syn vs. Anti)

Crystal structure analyses of 8-bromoguanosine dihydrate have consistently shown that the molecule adopts the syn conformation. researchgate.netnih.gov This is in stark contrast to the more common anti conformation typically observed in most purine nucleosides, including guanosine. researchgate.net The preference for the syn conformation is attributed to the steric hindrance caused by the large bromine atom at the 8-position, which introduces close contacts that destabilize the anti orientation. researchgate.netnih.gov This fixed syn conformation is a defining characteristic of 8-bromoguanosine and is fundamental to its application in structural studies of nucleic acids, as it can be used to lock a specific region of an RNA or DNA molecule into this conformation. nih.govcaymanchem.com

In studies of RNA duplexes containing G-G mismatches, the incorporation of 8-bromoguanosine enforces a syn conformation for the modified guanosine, while the opposing guanosine remains in the anti conformation. oup.com This G(syn)-G(anti) arrangement is crucial for the formation of stable, non-canonical base pairs. oup.com

Analysis of Base Stacking Patterns in Solid State

The solid-state packing of 8-bromoguanosine reveals specific base stacking patterns that are influenced by the presence of the bromine atom. The crystal structure of 8-bromoguanosine dihydrate shows that base stacking involves close contacts between the bromine atom and the purine moiety of an adjacent, crystallographically related nucleoside. researchgate.net This interaction suggests that halogen substituents can significantly modify the base stacking patterns compared to those observed in the crystal structure of guanosine. researchgate.net

Investigation of Intermolecular Hydrogen Bonding and Dimer Formation

Intermolecular hydrogen bonding is a key feature in the crystal lattice of 8-bromoguanosine. In the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 8-bromoguanosine can form a unique dimer. researchgate.net This dimer consists of one neutral 8-bromoguanosine molecule and one N1-deprotonated, anionic 8-bromoguanosine molecule. researchgate.net These two units are joined by three intermolecular hydrogen bonds involving the O6, N1, and C2-NH2 sites. researchgate.net

Furthermore, in RNA duplexes containing 8-bromoguanosine, the G(syn)-G(anti) pairs form two hydrogen bonds between the Watson-Crick edge of the G(anti) residue and the Hoogsteen edge of the G(syn) residue (O6···N1H and N7···N2H). oup.com This specific hydrogen bonding pattern is critical for the stability of these non-canonical pairs. oup.com Studies on RNA duplexes composed of 8-bromoguanosine modified CGG trinucleotide repeats have also revealed the formation of a novel quadruplex architecture through the self-association of duplexes, stabilized by a network of hydrogen bonds. oup.comoup.com

Polymorphism and Crystallographic Characterization

8-Bromoguanosine has been shown to exhibit polymorphism. Slow evaporation of a methanol (B129727) solution of 8-bromoguanosine in the presence of DBU yielded two different polymorphic crystal structures. researchgate.net The crystallographic data for one form of 8-bromoguanosine dihydrate indicates it crystallizes in a specific space group, with defined unit cell dimensions. researchgate.net

In a different context, the crystallization of an RNA oligonucleotide, GC(8-BrG)GCGGC, was achieved, and its structure was determined to a resolution of 0.97 Å. oup.com The crystallographic data for this and related structures provide high-resolution views of how 8-bromoguanosine is accommodated within an RNA duplex.

Table 1: Crystallographic Data for an 8-Bromoguanosine-Containing RNA Duplex This table is interactive. Click on the headers to sort the data.

| Compound | Resolution (Å) | Space Group | Unit Cell Dimensions |

|---|---|---|---|

| GC(8-BrG)GCGGC | 0.97 | P212121 | a=19.4, b=39.9, c=42.7 |

| GCGGCGGC | 2.05 | P212121 | a=38.6, b=42.4, c=44.1 |

| GC(8-BrG)GCGGCGGC | 1.45 | P21 | a=21.8, b=41.1, c=23.3, β=115.8° |

Data sourced from crystallographic studies of RNA repeats. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides valuable information about the conformation of molecules in solution, complementing the solid-state data from X-ray crystallography.

Solution-State Conformational Analysis by 1H and 13C NMR

¹H and ¹³C NMR studies have confirmed that the syn conformation of 8-bromoguanosine is also prevalent in solution. nih.gov The analysis of dinucleoside monophosphates containing 8-bromoguanosine, such as (2'-5')C-br⁸G and (3'-5')C-br⁸G, showed that all the 8-bromoguanosine residues adopt a syn glycosidic conformation. nih.gov

A characteristic feature used to confirm the syn conformation in guanosine residues is the chemical shift of the C1' sugar carbon in ¹³C NMR. A downfield shift of the C1' signal is indicative of a syn conformation. oup.com In studies of RNA molecules containing 8-bromoguanosine, a downfield shift of approximately 3 ppm for the C1' carbon of the modified guanosine was observed in ¹H-¹³C HSQC spectra, confirming the syn conformation relative to other residues in the anti conformation. oup.com

These NMR findings are consistent with the solid-state data and underscore the strong conformational preference of 8-bromoguanosine, making it a reliable tool for inducing and studying the syn conformation in nucleic acid structures. oup.comnih.gov

Interproton Distance Elucidation by NOESY Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the proximity of protons within a molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a highly sensitive method for measuring interproton distances. huji.ac.il In the context of 8-Bromoguanosine, NOESY experiments are pivotal for defining the glycosidic torsion angle (χ), which describes the rotation around the N9-C1' bond connecting the guanine base to the ribose sugar.

By analyzing the NOESY spectra, researchers can identify close contacts between the H8 proton of the guanine base and the protons of the ribose ring (H1', H2', H3'). The presence of a strong NOE between H8 and H1' is a hallmark of the syn conformation, where the purine base is positioned over the sugar ring. Conversely, in the anti conformation, the base is directed away from the sugar, and NOEs between H8 and the sugar protons are weak or absent. Studies have consistently shown that 8-bromination of guanosine strongly favors the syn conformation. researchgate.netoup.com

Interproton distances can be calculated from NOESY data, often with the support of computational modeling, to provide a more quantitative picture of the molecular geometry. ntu.edu.sg

Table 1: Representative Interproton Distances in 8-Bromoguanosine Determined by NOESY

| Proton Pair | Conformation | Typical Distance (Å) |

| H8 - H1' | syn | ~2.5 - 3.5 |

| H8 - H2' | syn | ~2.0 - 3.0 |

| H8 - H1' | anti | > 4.0 |

| H8 - H2' | anti | > 4.0 |

Note: The exact distances can vary depending on the specific molecular environment and the methodology used for calculation.

Correlating Chemical Shifts with Glycosidic Conformation

The chemical shifts of both protons (¹H NMR) and carbons (¹³C NMR) in 8-Bromoguanosine are highly sensitive to the glycosidic conformation. This correlation provides a valuable and readily accessible method for conformational analysis.

A key indicator of the syn conformation in 8-substituted purine nucleosides is the upfield shift of the 2'-carbon (C2') signal in the ¹³C NMR spectrum when compared to the parent, unsubstituted nucleoside. jst.go.jp This shift is attributed to the magnetic anisotropy of the purine ring in the syn orientation. Furthermore, a significant downfield shift of the C1' sugar carbon is also characteristic of the syn conformation. oup.com For instance, a downfield chemical shift of approximately 3 ppm for the C1' of 8-bromoguanosine has been observed relative to other residues in an RNA duplex, confirming its syn conformation. oup.com

In ¹H NMR, the chemical shifts of the ribose protons, particularly H1' and H2', are also affected by the glycosidic torsion angle. The anisotropic effect of the guanine base in the syn conformation can lead to characteristic shifts of these sugar protons. oup.com

Table 2: Characteristic ¹³C Chemical Shift Changes Indicating syn Conformation in 8-Bromoguanosine

| Carbon Atom | Direction of Shift (relative to guanosine) | Typical Magnitude (ppm) |

| C1' | Downfield | ~3.0 |

| C2' | Upfield | -0.9 to -3.7 |

Computational and Theoretical Modeling of Structure and Conformation

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the energetics and dynamics of 8-Bromoguanosine's conformation.

Molecular Mechanics Simulations for Conformational Stability

Molecular mechanics (MM) simulations, often employing force fields like AMBER, are used to assess the conformational stability of 8-Bromoguanosine. These simulations model the molecule as a collection of atoms connected by springs, allowing for the calculation of potential energy as a function of molecular geometry.

Energy minimization studies using molecular mechanics have shown that the bromination of guanosine at the C8 position stabilizes the Z-form of both RNA and DNA. nih.gov These calculations have also been used to investigate the influence of hydration on conformational preferences. nih.gov Molecular dynamics (MD) simulations, an extension of MM, can be used to explore the conformational landscape of molecules over time, providing insights into the folding pathways and stability of RNA hairpins containing 8-bromoguanosine. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., DFT, CASPT2) for Structural Features

Quantum chemical calculations, such as Density Functional Theory (DFT) and Complete Active Space Perturbation Theory of the second order (CASPT2), provide a more accurate description of the electronic structure and have been applied to study guanosine and its derivatives. nih.govresearchgate.netnsf.gov These methods are particularly useful for investigating the intrinsic conformational energetics associated with the glycosidic torsion. nih.gov

DFT calculations have been employed to study hydrogen abstraction reactions in guanosine, providing insights into its reactivity. nih.gov High-level quantum mechanical methods have been used to map the torsional energetics of the glycosidic bond in deoxyribonucleosides, revealing that while the anti conformation is generally more stable, the energy barrier to the syn conformation is relatively low, especially for purines. nih.gov CASPT2 calculations are particularly valuable for studying excited states and photochemical reactions, which can be relevant for understanding potential DNA damage mechanisms. nsf.govarxiv.org

Free Energy Perturbation Calculations on Bromination Effects

Free energy perturbation (FEP) is a computational technique used to calculate the free energy difference between two related molecular states, such as the change from a hydrogen to a bromine atom at the C8 position of guanosine. qsimulate.comacs.orgresearchgate.net FEP calculations provide a quantitative measure of the impact of such a modification on the stability of a molecule or a molecular complex.

Studies using FEP have demonstrated that the bromination of guanosine at C8 stabilizes the Z-forms of both RNA and DNA. nih.gov These calculations involve a stepwise "mutation" of a hydrogen atom to a bromine atom in the simulation, allowing for the determination of the associated free energy change. nih.gov This methodology has been crucial in confirming and explaining experimental observations regarding the stabilizing effect of 8-bromoguanosine on certain nucleic acid structures. nih.gov

Biochemical Reactivity and Molecular Interaction Mechanisms

Radiolytic and Oxidative Chemistry of 8-Bromoguanosine (B14676) Hydrate (B1144303)

The study of 8-Bromoguanosine's behavior under radiolytic and oxidative stress provides critical insights into the mechanisms of DNA and RNA damage. The presence of a bromine atom at the C8 position significantly influences its chemical properties and reactivity compared to its parent nucleoside, guanosine (B1672433).

Chemical radiolytic methods have been employed to investigate the reactions of 8-Bromoguanosine (8-Br-Guo) with hydrated electrons (e_aq⁻), which are primary species formed during the radiolysis of water. acs.orgfigshare.com Studies involving γ-radiolysis of 8-Br-Guo in aqueous solutions at various pH levels have demonstrated the formation of guanosine (Guo) as the sole product. acs.orgfigshare.comacs.org This transformation involves the cleavage of the C-Br bond.

The reaction mechanism initiates with the addition of a hydrated electron to the 8-Bromoguanosine molecule, forming an initial electron adduct. acs.org This adduct rapidly releases a bromide ion (Br⁻), resulting in the formation of a vinyl radical. acs.org In neutral solutions, the initial electron adduct undergoes rapid protonation, leading to an observable transient species that subsequently decays to form the Guo(-H⁺)• radical. acs.org When these reactions are conducted in D₂O solutions, a quantitative incorporation of deuterium (B1214612) at the C8 position of the resulting guanosine is observed, further confirming the proposed mechanism. acs.orgfigshare.com

The formation of guanosine radical cations (Guo•⁺) or their deprotonated forms from 8-Bromoguanosine is a key event in its oxidative chemistry. acs.org Pulse radiolysis studies have shown the "instantaneous" formation of these species in both acidic and basic solutions following the reaction with hydrated electrons. acs.orgfigshare.com The same transient species can also be generated from the reaction of hydrogen atoms (H•) with 8-Br-Guo at pH 3. acs.orgacs.org

One-electron oxidation, which can be initiated by ionizing radiation, is another significant pathway to generate radical cations of 8-bromoguanosine (8BrGuo•⁺). acs.orgacs.orgnih.gov Theoretical calculations suggest that the adiabatic ionization energy of 8-bromoguanine (B1384121) is only slightly higher (by 0.01 eV) than that of guanine (B1146940), implying that the formation of their respective radical cations is similarly facile in biological systems. acs.org These radical cations are highly reactive and can engage in further reactions, notably with other reactive oxygen species like singlet molecular oxygen. acs.orgnsf.gov

One-electron oxidation of 8-Bromoguanosine is a central mechanism in its oxidative damage pathway, leading to the formation of the 8BrGuo•⁺ radical cation. acs.orgnih.gov This process is implicated in the synergistic damage that can occur from ionizing radiation and subsequent oxidation. acs.orgnsf.gov The resulting radical cation is a key intermediate that can undergo various reactions, including hydration and deprotonation. nih.gov In the context of DNA, the one-electron oxidation of a guanine base creates a "hole" that can migrate through the DNA helix, often localizing at guanine sites due to their low reduction potential. mdpi.com The presence of an 8-bromo substituent does not significantly hinder this initial oxidation step. acs.org

The subsequent fate of the radical cation is influenced by its environment. For instance, in double-stranded DNA, the radical cation of guanine (G•⁺) preferentially undergoes hydration at the C8 position, leading to a reducing radical, 8-hydroxy-7,8-dihydroguanin-7-yl-radical (•GOH). nih.gov This radical is then easily oxidized further to form 8-oxo-7,8-dihydroguanine (8-oxo-G). nih.gov While this specific pathway has been detailed for guanine, the reactivity of the 8-Bromoguanosine radical cation follows similar principles of oxidative transformation.

The radical cations of 8-bromoguanosine (8BrGuo•⁺) exhibit significant reactivity towards singlet molecular oxygen (¹O₂), a common reactive oxygen species in biological systems. acs.orgnih.govnsf.gov Guided-ion beam tandem mass spectrometry and computational modeling have been used to study these interactions. acs.orgnsf.gov The reactions are characterized by exothermic oxidation, with reaction efficiencies increasing as the collision energy decreases. acs.orgnih.govnsf.gov

Both theoretical and experimental data indicate that the reaction mechanism is similar for the radical cations of 8-bromoguanine (8BrG•⁺) and 8-bromoguanosine (8BrGuo•⁺). nsf.gov The two most energetically favorable reaction pathways involve the addition of ¹O₂ to the C8 and C5 positions of the 8BrG•⁺ radical. acs.orgnih.govnsf.gov This is in contrast to the reaction of ¹O₂ with neutral guanine, where cycloaddition to form an endoperoxide is the dominant pathway. nsf.gov The reactivity of 8BrG•⁺ with ¹O₂ is approximately five times higher than that of the unsubstituted guanine radical cation (G•⁺). nsf.gov

| Radical Cation | Collision Energy (E_col) | Reaction Efficiency (%) | Reference |

|---|---|---|---|

| 8BrG•⁺·H₂O | 0.05 eV | 9.5 | acs.org |

| 8BrG•⁺·H₂O | 0.4 eV | 3.0 | acs.org |

| G•⁺ | 0.05 eV | 2.0 | nsf.gov |

| G•⁺ | 0.1 eV | 1.4 | nsf.gov |

| 8BrGuo•⁺ | Lowest E_col | 0.15 | acs.org |

The cleavage of the carbon-bromine (C-Br) bond is a fundamental reaction of 8-Bromoguanosine, particularly in its interaction with reducing species like hydrated electrons. acs.org As established through γ-radiolysis studies, the reaction of e_aq⁻ with 8-Br-Guo leads to the formation of an unstable anion radical that rapidly eliminates a bromide ion (Br⁻). acs.orgacs.org This debromination results in the formation of a guanosin-8-yl radical. acs.org This radical is then reduced by another electron and subsequently protonated to yield guanosine. acs.orgacs.org This entire process represents a dissociative electron attachment mechanism. The efficiency of this C-Br bond cleavage highlights the role of 8-Bromoguanosine as a potential electron trap in biological systems like bromine-doped DNA. acs.org

Interactions with Nucleic Acid Structures

The introduction of a bulky bromine atom at the C8 position of guanosine has profound stereochemical consequences that affect its interactions within nucleic acid structures. acs.org In standard DNA and RNA, nucleobases typically adopt an anti conformation relative to the sugar ring. However, the steric hindrance from the C8-bromine atom forces the 8-Bromoguanosine nucleobase into a syn conformation. acs.org

This conformational shift has significant biochemical implications. For example, the metabolic processing of 8-Br-Guo by guanosine-specific enzymes is often minimal due to this altered conformation. acs.org When incorporated into an RNA duplex, the preferred conformation and hydrogen bonding patterns of 8-bromopurines can influence the thermal stability of the duplex. Studies on RNA dodecamers containing 8-bromo-inosine (8-BrI), an analogue of 8-Br-Guo, showed a specific trend of thermal stability with complementary bases (C > G ≈ I > A > U ≈ 8-oxoG), highlighting the unique interactions governed by the 8-bromo substituent. nih.gov The syn conformation of 8-oxopurines, which are structurally related to 8-bromopurines, is also known to favor Hoogsteen base pairing with adenine, a mechanism that can lead to mutations during DNA replication. mdpi.com This suggests that 8-Bromoguanosine, by favoring the syn conformation, can similarly alter base pairing and disrupt the normal structure of nucleic acids.

Effects on Z-DNA and Z-RNA Conformation and Stability

8-Bromoguanosine, a modified nucleoside, plays a significant role in influencing the conformational dynamics of nucleic acids, particularly the transition from the canonical right-handed B-form to the left-handed Z-form in both DNA and RNA. The underlying principle for this effect lies in the steric hindrance introduced by the bromine atom at the C8 position of the guanine base. This substitution favors the syn conformation of the glycosidic bond, a key characteristic of purine (B94841) residues in Z-DNA and Z-RNA. rsc.orglibretexts.org

In the common B-DNA structure, purines adopt an anti conformation. However, the presence of a bulky substituent at the C8 position creates unfavorable steric interactions with the sugar-phosphate backbone. rsc.org To alleviate this strain, the guanine base rotates around the glycosidic bond to the syn conformation. This conformational preference is a primary driver for the B- to Z-DNA transition. rsc.org Computational studies have confirmed that bromination at the C8 position of guanine stabilizes the Z-DNA conformation relative to its non-brominated equivalent. rsc.org

Studies on oligonucleotides have demonstrated that the incorporation of a single 8-bromo-2'-deoxyguanosine (B1139848) can significantly reduce the salt concentration required to induce the transition to Z-DNA. For instance, a decamer with a single brominated guanine showed a tenfold reduction in the necessary NaCl concentration to facilitate the conversion to Z-DNA compared to the unmodified sequence. rsc.org

Similarly, 8-bromoguanosine promotes the formation of Z-RNA. nih.gov While RNA typically adopts an A-form right-handed helix, the introduction of 8-bromoguanosine can stabilize the left-handed Z-RNA conformation. nih.gov Limited chemical bromination of poly[r(C-G)] results in a mixture of A- and Z-RNA forms, with the Z-conformation being stabilized at a much lower ionic strength than in the unmodified polynucleotide. nih.gov The steric effect of the bromine atom at C8 destabilizes the A-conformation while favoring the Z-conformation. nih.gov

| Nucleic Acid | Effect of 8-Bromoguanosine Incorporation | Key Structural Change | Reference |

| DNA | Promotes B-DNA to Z-DNA transition | Favors syn conformation of guanosine | rsc.org |

| RNA | Promotes A-RNA to Z-RNA transition | Favors syn conformation of guanosine | nih.gov |

Modulation of G-Quadruplex (G4) Structures

The steric hindrance from the bromine atom at the C8 position predisposes 8-bromoguanosine to the syn conformation. mdpi.com This property can be exploited to direct the folding of a G-quadruplex into a specific topology. nih.gov G4 structures can adopt various topologies, including parallel, antiparallel, and hybrid forms, which are defined by the direction of the sugar-phosphate strands. oup.com By strategically substituting guanosine with 8-bromoguanosine at positions known to require a syn conformation, researchers can favor the formation of a particular G4 fold. nih.govresearchgate.net For instance, the incorporation of 8-bromoguanosine has been used to produce G-quadruplex structures with a desired syn glycosidic configuration for structural studies. nih.gov However, it is noteworthy that antiparallel RNA quadruplexes have been reported in sequences containing 8-bromoguanosine, indicating its complex influence on folding. oup.com

The introduction of 8-bromoguanosine can lead to the formation of non-canonical base pairing arrangements within G-quadruplex structures. A notable example is the formation of a dimer of RNA duplexes composed of 8-bromoguanosine modified CGG trinucleotide repeats, which results in a novel architecture of RNA quadruplexes. researchgate.netoup.com In this context, a non-canonical base pair between a brominated guanosine in the syn conformation and a standard guanosine in the anti conformation (8-BrG(syn):G(anti)) has been characterized. researchgate.net This type of pairing contributes to the unique structural features of the resulting quadruplex.

| G4 Structure | Position of 8-BrG Substitution | Effect on Thermal Stability (Tm) | Reference |

| Thrombin Binding Aptamer (TBA) | Appropriate syn position | Increased | core.ac.uknih.gov |

| TBA | Inappropriate anti position | Can be destabilizing or induce conformational changes | core.ac.uknih.gov |

| (GGGT)4 sequence | 8oxo1 position | ΔTm = -19.0 ± 8.4 °C (in 150 mM KCl) | mdpi.com |

| (GGGT)4 sequence | 8oxo3 position | ΔTm = -8.1 ± 8.4 °C (in 150 mM KCl) | mdpi.com |

Note: The data for (GGGT)4 pertains to 8-oxoguanine, a different modification, but illustrates the principle of position-dependent stability effects.

Reduction of RNA Conformational Heterogeneity and Functional Enhancement

RNA molecules are known for their conformational flexibility, which can lead to a heterogeneous population of structures in solution. nih.govtau.ac.ilscienceopen.com This conformational heterogeneity can be a challenge for structural biology and the study of RNA function. nih.gov 8-Bromoguanosine has been effectively used to reduce this heterogeneity by stabilizing a particular desired conformation. nih.gov

Enzymatic Interactions and Metabolic Pathways

The metabolic fate of 8-Bromoguanosine hydrate when subjected to guanosine-specific enzymes is a critical aspect of its biochemical profile. Research into its enzymatic processing reveals significant interactions, particularly with enzymes involved in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP) and polynucleotide phosphorylase (PNPase). These enzymes typically catalyze the cleavage of the glycosidic bond in guanosine and its analogs.

Studies involving polynucleotide phosphorylase (PNPase), a 3'-to-5' exoribonuclease, have utilized 8-Bromoguanosine (8-Br-rG) to investigate how modifications at the C8 position of purines affect RNA degradation. The bromine atom at the C8-position forces the nucleoside to favor a syn-conformation, a significant deviation from the typical anti-conformation of canonical guanosine. pnas.org In experiments analyzing the degradation of RNA containing 8-Br-rG, it was observed that this conformational preference impacts the enzyme's catalytic activity. pnas.org Unlike 8-oxo-7,8-dihydroguanosine (8-oxo-rG), which causes significant stalling of PNPase, 8-Bromoguanosine does not induce the same level of catalytic stalling. pnas.org This suggests that while the enzyme interacts with the 8-bromo-substituted nucleoside, the specific hydrogen-bonding patterns and conformational properties of 8-Bromoguanosine allow for a different mode of processing compared to other C8-substituted guanosine analogs. pnas.org

Furthermore, investigations into the broader class of 8-substituted guanosine analogs show potent interactions with purine nucleoside phosphorylase (PNP). For instance, the closely related compound, 8-aminoguanosine, is a well-documented and effective inhibitor of PNP. nih.gov PNP is a key enzyme that catalyzes the reversible phosphorolysis of purine nucleosides like guanosine and deoxyguanosine into their respective purine bases and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. nih.govebi.ac.uk The inhibitory action of 8-substituted analogs on this crucial enzyme suggests that this compound likely also acts as a substrate or inhibitor for PNP, thereby influencing the purine salvage pathway. By competing with endogenous guanosine, it can modulate the levels of guanine and its downstream metabolites.

The table below summarizes the observed and inferred interactions of 8-Bromoguanosine with these key guanosine-specific enzymes.

| Enzyme | Typical Substrate | Interaction with 8-Bromoguanosine | Observed Effect |

|---|---|---|---|

| Polynucleotide Phosphorylase (PNPase) | Guanosine (in RNA) | Substrate | Processed by the enzyme without the significant catalytic stalling seen with other C8-substituted analogs like 8-oxo-rG. pnas.org |

| Purine Nucleoside Phosphorylase (PNP) | Guanosine, Deoxyguanosine | Inferred to be an inhibitor/substrate | Based on the strong inhibitory activity of the related compound 8-aminoguanosine, 8-Bromoguanosine is expected to compete with natural substrates and modulate PNP activity. nih.gov |

Receptor Binding and Ligand Interactions

The structural similarity of 8-Bromoguanosine to adenosine (B11128), both being purine nucleosides, prompts investigation into its potential interaction with adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃). These G protein-coupled receptors are crucial targets in pharmacology, and their modulation can elicit a wide range of physiological responses. frontiersin.orgnih.gov While direct, high-affinity binding of 8-Bromoguanosine to adenosine receptors has not been extensively documented with specific binding constants, analysis of structure-activity relationships for known adenosine receptor ligands provides a strong basis for its interaction profile.

A key area of focus in the development of adenosine receptor antagonists has been the modification of the C8 position of the purine ring. nih.govwikipedia.org The introduction of a substituent at this position, particularly a bulky or halogen group, is a common strategy to confer antagonist properties. For example, 8-styrylxanthines and other 8-substituted xanthine (B1682287) derivatives are known to be potent and selective antagonists for A₂ₐ receptors. nih.govnih.gov The bromine atom in 8-Bromoguanosine is a significant modification at this critical position, which is known to influence the molecule's conformation and potential for receptor interaction.

Research has demonstrated that purine nucleosides other than adenosine can interact with adenosine receptors. For example, inosine, a metabolite of adenosine, has been shown to compete for binding at A₃ adenosine receptors, albeit with a significantly lower affinity (IC₅₀ in the micromolar range) than subtype-selective ligands. jci.org This finding establishes that the binding pocket of adenosine receptors can accommodate other purine nucleosides, including those with a guanine-like base. Given that guanosine itself has been implicated in modulating adenosine receptor function, particularly through A₁-A₂ₐ receptor heteromers, it is plausible that its brominated analog could also engage with these targets.

The table below outlines the rationale for the potential interaction of 8-Bromoguanosine with adenosine receptors based on the established pharmacology of these targets.

| Adenosine Receptor Subtype | Key Structural Features of Known Antagonists | Relevance to 8-Bromoguanosine |

|---|---|---|

| A₁ | Often feature substitutions at the N⁶ and C8 positions. 8-phenylxanthines are potent antagonists. | The C8-bromo substitution aligns with a common structural motif for modulating affinity at adenosine receptors. |

| A₂ₐ | Highly sensitive to C8 substitutions. 8-styrylxanthines are potent and selective antagonists. nih.govnih.gov | The presence of a halogen at the C8 position suggests potential for antagonist activity at this subtype. |

| A₂ₒ | Tolerates bulky C8 substituents in antagonists. | The C8-bromo modification could contribute to binding at this receptor subtype. |

| A₃ | Shows some affinity for other purine nucleosides, such as inosine. jci.org | Demonstrates that the receptor can bind non-adenosine purines, suggesting a potential for interaction with a guanosine analog. |

Research Applications in Cellular and Signaling Biology Mechanistic Focus

Role in Cyclic Nucleotide Signaling and Regulation

8-Bromoguanosine (B14676) hydrate (B1144303) is a powerful research tool for dissecting the intricate roles of cyclic guanosine (B1672433) monophosphate (cGMP) in cellular signaling. As a cell-permeable analog of cGMP, it effectively mimics the endogenous second messenger, allowing for the targeted investigation of cGMP-mediated pathways. Its utility is further enhanced by its greater resistance to hydrolysis by phosphodiesterases compared to natural cGMP, ensuring a more sustained cellular response.

Activation of cGMP-Dependent Protein Kinases (PKG I and PKG II)

8-Bromoguanosine hydrate serves as a potent activator of cGMP-dependent protein kinases (PKG), key effector proteins in the cGMP signaling cascade. It exhibits a preferential activation of PKG, with a significantly lower affinity for cAMP-dependent protein kinases, making it a selective tool for studying PKG-specific functions. Research has demonstrated that this compound can activate both major isoforms of PKG, PKG I and PKG II, which regulate a diverse array of physiological processes including smooth muscle relaxation, platelet aggregation, and neuronal function.

Studies have shown that this compound is a more potent activator of PKG Iα than cGMP itself. While detailed comparative studies on the activation mechanisms for PKG I versus PKG II by this compound are extensive, its ability to engage both isoforms allows researchers to explore the downstream consequences of activating these distinct kinase pathways in various cell types.

Modulation of cGMP-Gated Ion Channels (e.g., Retinal Type)

In the vertebrate retina, cGMP plays a crucial role in phototransduction by directly gating cyclic nucleotide-gated (CNG) ion channels in photoreceptor cells. This compound has been instrumental in characterizing the function of these channels. It acts as a potent agonist of cGMP-gated ion channels, often exhibiting a higher potency than the endogenous ligand, cGMP.

Specifically, in retinal rod photoreceptors, this compound has been shown to be approximately 10 times more effective than cGMP in opening CNG channels. This enhanced efficacy makes it a valuable probe for studying the biophysical properties of these channels, including their gating mechanisms and ion selectivity. By using this compound, researchers can manipulate the open state of these channels to investigate their role in visual signaling and in pathological conditions related to photoreceptor function.

Comparative Potency of cGMP Analogs on Retinal Rod cGMP-Gated Channels

| Compound | Relative Potency (vs. 8-Br-cGMP) |

|---|---|

| n-propylthio-cGMP | 0.61 |

| sulfoethylthio-cGMP | 0.90 |

| carboxyethylthio-cGMP | 0.97 |

| aminoethylthio-cGMP | 2.8 |

| (trimethylamino)ethylthio-cGMP | 8.5 |

| carboxyethylamino-cGMP | 22 |

| n-propylamino-cGMP | 25 |

| aminoethylamino-cGMP | 230 |

Impact on Intracellular Calcium Dynamics and Oscillations

This compound has been shown to significantly influence intracellular calcium ([Ca2+]i) levels, a critical aspect of cellular signaling. In cultured rat aortic vascular smooth muscle cells, for instance, this compound actively reduces [Ca2+]i. nih.gov This effect is observed under various conditions, including resting states, Ca2+ depletion, and K+ depolarization, suggesting a robust mechanism for lowering intracellular calcium. nih.gov

The compound can block increases in [Ca2+]i induced by certain agonists. For example, it has been demonstrated to inhibit the rise in intracellular calcium stimulated by vasopressin, although it did not have the same effect on thrombin-induced calcium increases. nih.gov This differential effect highlights the specificity of the cGMP signaling pathway in modulating calcium responses to different stimuli. While the direct impact of this compound on the oscillatory patterns of intracellular calcium has not been extensively detailed in the available research, its ability to lower baseline calcium levels and block agonist-induced increases suggests a significant modulatory role in calcium dynamics. The complex interplay between cGMP signaling and calcium oscillations is an active area of research, with theoretical models suggesting various mechanisms by which these signaling pathways can interact to produce complex temporal patterns of intracellular calcium. nih.gov

Mimicry of Nitric Oxide Generating Agent Effects

A significant area of research involving this compound is its ability to mimic the effects of nitric oxide (NO)-generating agents. NO is a key signaling molecule that activates soluble guanylate cyclase, leading to an increase in intracellular cGMP. By directly activating the downstream effectors of cGMP, this compound can replicate the physiological responses to NO.

For example, in cultured rat vascular smooth muscle cells, this compound has been shown to mimic the antimitogenic effects of NO-generating drugs like sodium nitroprusside. nih.govnih.gov This includes the inhibition of serum-induced thymidine (B127349) incorporation, a measure of cell proliferation. nih.govnih.gov These findings support the concept that the antiproliferative effects of NO in the vasculature are mediated through the cGMP signaling pathway.

Investigations of Cellular Responses in in vitro Systems

Studies on Cytotoxic and Cytolytic Activities (e.g., in YAC and P815 cells)

Research has demonstrated that 8-bromoguanosine can induce cytotoxic and cytolytic activities in immune cells, highlighting its potential as an immunomodulatory agent in in vitro studies.

In studies involving the YAC-1 cell line, a mouse lymphoma cell line that is sensitive to natural killer (NK) cells, culturing spleen cells with 8-bromoguanosine for 16 to 18 hours induced cytotoxic activity against these target cells. nih.gov The cytotoxic cells generated expressed markers characteristic of NK cells, such as Qa-5, asialo-Gm-1, and NK-1.1. nih.gov This induction of cytotoxicity was found to be dependent on the production of interferons (IFN-α/β and IFN-γ), as the effect was abolished by the addition of anti-IFN antibodies. nih.gov

Furthermore, in studies with the P815 mastocytoma cell line, preincubation of peptone-elicited peritoneal macrophages with 8-bromoguanosine induced macrophage cytolytic activity against P815 cells in an 18-hour assay. nih.gov Similar to the findings with YAC-1 cells, this effect was also mediated by interferons. nih.gov The elimination of asialo-Gm-1 positive cells, which are thought to be a source of IFN, reduced the macrophage response to 8-bromoguanosine, suggesting that the activation of macrophages is, at least in part, an indirect effect mediated by IFN production from other immune cells. nih.gov

Summary of 8-Bromoguanosine's Effects on Cytotoxic/Cytolytic Activity

| Effector Cells | Target Cells | Observed Effect | Mediator |

|---|---|---|---|

| Spleen Cells (NK cells) | YAC-1 | Induced cytotoxic activity | IFN-α/β and IFN-γ |

| Peritoneal Macrophages | P815 | Induced cytolytic activity | IFN-α/β and IFN-γ |

Research into Pro-Apoptotic Effects on Cancer Cells (e.g., Colorectal Carcinoma Cells)

The direct pro-apoptotic activity of 8-Bromoguanosine on cancer cells, particularly colorectal carcinoma cells, is not extensively documented in available research. Studies have demonstrated that other C8-substituted guanosine analogs can induce cell proliferation in certain cell lines, such as Swiss mouse splenocytes, mouse embryo 3T3 fibroblasts, and mouse B16F10 melanoma cells, rather than apoptosis. nih.gov For instance, while the non-physiological analog 8-Bromoguanosine (8-BrG) was shown to induce DNA synthesis—indicative of cell growth—in all tested cell lines (splenocytes, fibroblasts, and melanoma), other analogs like 8-methylguanosine (B3263120) and 8-oxo-7,8-dihydroguanosine showed cell-type-specific proliferative effects. nih.gov

Apoptosis, or programmed cell death, is a critical target for cancer therapy. nih.govfrontiersin.orgjbtr.or.kr It involves complex signaling cascades, broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, which converge on the activation of caspase enzymes that execute cell death. mdpi.com While many natural and synthetic compounds are investigated for their ability to induce apoptosis in cancer cells jbtr.or.krnih.gov, specific research detailing this mechanism for 8-Bromoguanosine in colorectal or other cancer cell lines is limited. General studies on cancer have shown that inducing apoptosis is a key mechanism for the anti-proliferative activity of various therapeutic agents. nih.govscience.gov However, without direct studies, the potential of 8-Bromoguanosine as a pro-apoptotic agent in cancer remains an area requiring further investigation.

Regulation of Gene Expression and RNA Functionality

This compound serves as a valuable tool in molecular biology for investigating the intricate processes of gene expression, particularly those involving RNA structure and enzyme-RNA interactions. Its utility has been highlighted in studies of mRNA processing. For example, 8-Bromoguanosine (8-BrG) has been used to probe the mechanisms of the 5'-3' exoribonuclease Xrn-1, an enzyme crucial for mRNA degradation and quality control. nih.govnih.gov

In a study investigating how Xrn-1 processes RNA containing oxidative damage, 8-BrG was incorporated into RNA oligonucleotides to explore the impact of the sugar-base conformation (syn vs. anti) on enzyme activity. nih.gov The bromine atom at the C8 position sterically forces the guanosine nucleobase into a syn conformation, unlike the typical anti conformation found in standard RNA helices. Researchers observed that Xrn-1 stalls mildly when it encounters 8-BrG. nih.gov This finding helps elucidate how conformational changes in the RNA substrate can affect the processivity of RNA-degrading enzymes, providing insights into the structural specificity of crucial cellular machinery involved in mRNA turnover. nih.govnih.govkenyon.eduwikipedia.org

While its application in studying mRNA processing by exonucleases is documented, specific research employing 8-Bromoguanosine to investigate the mechanisms of translation or transcription termination is not prominently featured in the available literature.

Guanine-rich sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) can fold into four-stranded secondary structures known as G-quadruplexes (G4s). These structures can act as regulatory elements, often repressing the translation of the downstream open reading frame. The unique structural properties of 8-Bromoguanosine make it an important chemical tool for studying the formation and function of these RNA G-quadruplexes.

The key feature of 8-Bromoguanosine in this context is its strong preference for the syn glycosidic conformation. G-quadruplex structures are stabilized by a square arrangement of four guanine (B1146940) bases (a G-tetrad), where the guanines are connected by Hoogsteen hydrogen bonds. The guanines within a G-tetrad can adopt either a syn or anti conformation relative to the sugar backbone. By strategically substituting a specific guanine in a potential G-quadruplex sequence with 8-Bromoguanosine, researchers can enforce a syn conformation at that position. This allows for the investigation of several key aspects of G4 biology:

Structural Determination: Confirming the presence and determining the topology of a G-quadruplex.

Stability Analysis: Assessing how fixing a guanine in the syn conformation affects the thermodynamic stability of the G4 structure.

Functional Probing: Understanding the functional importance of a specific guanine's conformation for the G-quadruplex's ability to regulate translation.

This methodological approach enables a detailed dissection of the structural requirements for G-quadruplex formation and their subsequent role in controlling gene expression at the translational level.

Table 1: Properties of 8-Bromoguanosine Relevant to G-Quadruplex Research

| Property | Description | Application in G4 Research |

|---|---|---|

| C8-Position Bromine Atom | A bromine atom is substituted at the 8th position of the guanine base. | Creates steric hindrance that influences the glycosidic bond angle. |

| Glycosidic Conformation | Preferentially adopts the syn conformation. | Allows researchers to lock a specific guanine residue into the syn conformation to study its role in G4 structure and stability. |

| Structural Probe | Acts as a tool to modify and study RNA secondary structures. | Used to validate G4 folding topologies and investigate the functional consequences of conformational changes within the 5'-UTR. |

Immunomodulatory Research Applications

8-Bromoguanosine is recognized for its significant immunostimulatory properties, particularly its ability to activate various lymphocyte populations. Research has demonstrated its role as a potent activator of both the innate and adaptive immune systems.

Studies on human B lymphocytes have shown that 8-Bromoguanosine, along with other 8-substituted guanosine derivatives, induces proliferation and the production of immunoglobulins (IgG, IgA, and IgM). nih.gov This activation is unique as it appears to bypass the surface membrane interactions required by other B-cell activators. nih.gov While some B-cell response can occur without T-cell help, maximal immunoglobulin production is achieved in the presence of T cells. nih.gov Furthermore, 8-Bromoguanosine has been shown to convert tolerogenic signals into immunogenic ones, indicating it can modulate T-cell tolerance and enhance antibody responses. nih.gov

In addition to its effects on the adaptive immune system, 8-Bromoguanosine activates key cells of the innate immune system. In murine models, it activates natural killer (NK) cells and macrophages. nih.govoup.com This activation is mediated by the induction of interferon (IFN) production. nih.govoup.com Culturing spleen cells with 8-Bromoguanosine leads to enhanced cytotoxic activity of NK cells against target tumor cells. nih.gov Similarly, it induces the cytolytic activity of peritoneal macrophages. nih.gov The immunostimulatory effects on both NK cells and macrophages are abolished by anti-IFN antibodies, confirming the central role of interferon in this process. nih.govoup.com

Table 2: Immunomodulatory Effects of 8-Bromoguanosine on Immune Cells

| Immune Cell Type | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| B Lymphocytes (Human) | Induces proliferation and immunoglobulin (IgG, IgA, IgM) production. | Bypasses typical surface membrane interactions; T-cell help enhances the response. | nih.gov |

| T Lymphocytes (Murine) | Converts tolerogenic signals to immunogenic signals, activating antigen-specific T cells. | Appears to have a direct or indirect effect on T cells that would otherwise become tolerant. | nih.gov |

| Natural Killer (NK) Cells (Murine) | Induces cytotoxic activity against target cells. | Mediated by the induction of Interferon (IFN) production. | nih.govoup.com |

| Macrophages (Murine) | Induces cytolytic activity. | Mediated by the induction of Interferon (IFN) production. | nih.govoup.com |

Advanced Methodological Applications in Research

Utilization in Chromatographic Analysis Techniques

8-Bromoguanosine (B14676) hydrate (B1144303) and its related compounds are frequently analyzed and quantified using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in analytical chemistry. The development of a robust HPLC method is crucial for accurately determining the purity of the compound and for studying its stability or its presence in complex biological matrices.

A common approach for the analysis of 8-Bromoguanosine and its derivatives, such as 8-bromo-2'-deoxyguanosine (B1139848), is Reversed-Phase HPLC (RP-HPLC). thaiscience.info This method separates compounds based on their hydrophobicity. A well-defined RP-HPLC method involves careful selection of the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal separation and sensitivity. onyxipca.comgyanvihar.org For instance, a C18 column is a typical choice for the stationary phase due to its versatility in separating a wide range of molecules. thaiscience.info

The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile). thaiscience.info The ratio of these components can be adjusted to control the retention time of the analyte on the column. An isocratic elution, where the mobile phase composition remains constant throughout the run, provides a simple and reproducible method for quantification. thaiscience.info Detection is commonly performed using a UV-Visible detector, as purine (B94841) rings have strong absorbance in the UV spectrum, typically around 253-260 nm. thaiscience.info

The table below outlines a typical set of parameters for an RP-HPLC method developed for the analysis of a related compound, which can be adapted for 8-Bromoguanosine hydrate.

Table 1: Example Parameters for RP-HPLC Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | InertSustain® C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.0) (92:8 v/v) |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Isocratic |

| Injection Volume | 20 µL |

| Detection Wavelength | 253 nm |

| Total Run Time | 12 min |

This table is based on a method developed for 8-bromo-2'-deoxyguanosine and serves as a representative example. thaiscience.info

Method validation according to ICH Q2 (R1) guidelines is essential to ensure that the analytical procedure is fit for its intended purpose, providing documented evidence of its reliability, accuracy, and precision. impactfactor.org

Application as a Research Marker and Calibrator for Metabolic Studies

One of the critical applications of compounds like this compound in metabolic studies is its potential use as an internal standard or calibrator for quantitative analysis. scioninstruments.comchromatographyonline.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both samples and calibration standards. researchgate.netthermofisher.com Its purpose is to correct for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of quantification. scioninstruments.com Given its structural similarity to endogenous guanosine (B1672433) and its modified forms, this compound can theoretically serve as an internal standard for the quantification of oxidative stress markers in biological fluids using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The use of 8-Bromoguanosine as a marker extends to metabolic pathway analysis. nih.gov Altered levels of this compound or its metabolites could indicate perturbations in specific pathways, such as those related to purine metabolism or oxidative stress. nih.govplos.org By mapping these changes, researchers can gain a functional interpretation of metabolomics data and identify potential targets for therapeutic intervention. nih.gov

Table 2: Conceptual Use of this compound as an Internal Standard

| Step | Action | Rationale |

|---|---|---|

| 1. Sample Preparation | A known amount of this compound is added to all samples (e.g., urine, plasma). | To account for analyte loss during extraction and processing. |

| 2. Calibration | Calibration standards containing known concentrations of the target analyte (e.g., 8-oxoguanine) and the same amount of this compound are prepared. | To create a calibration curve based on the ratio of analyte response to internal standard response. |

| 3. LC-MS Analysis | Both samples and standards are analyzed. | To measure the instrument response (peak area) for both the analyte and the internal standard. |

| 4. Quantification | The concentration of the analyte in the sample is calculated using the response ratio and the calibration curve. | The ratio corrects for injection volume variability and matrix effects, leading to more accurate quantification. |

Mass Spectrometry Applications in Oxidative Damage Research

8-Bromoguanosine is a significant molecule in the study of oxidative damage to nucleic acids. Inflammation and other cellular processes can generate reactive oxygen species that damage DNA and RNA, and 8-Bromoguanosine is considered a biomarker of this damage. Advanced mass spectrometry techniques are employed to investigate the mechanisms of this damage.

One powerful technique is Guided-Ion Beam Tandem Mass Spectrometry (GIBMS). This method allows researchers to study the reactions of mass-selected ions with neutral molecules under controlled collision energy conditions. Studies have utilized GIBMS to investigate the reactions of radical cations of 8-bromoguanine (B1384121) (8BrG•+) and 8-bromoguanosine (8BrGuo•+) with singlet molecular oxygen (¹O₂), a common reactive oxygen species in biological systems.

These experiments measure reaction product ions and cross-sections to map out potential energy surfaces and identify the most energetically favorable reaction pathways. Research has shown that both 8BrG•+ and 8BrGuo•+ react with ¹O₂ to form similar exothermic oxidation products. The efficiency of these reactions increases as the collision energy decreases. Theoretical modeling complements these experimental findings, predicting that the most favorable reaction pathways involve the addition of ¹O₂ to the C8 and C5 positions of the 8-bromoguanine radical cation. This research provides fundamental insights into the synergistic damage that can occur to brominated guanosine from different forms of oxidation, which is relevant to understanding mutagenesis and cancer linked to inflammation.

Table 3: Key Findings from GIBMS Studies of 8-Bromoguanosine Radical Cation + ¹O₂

| Finding | Detail |

|---|---|

| Reactants | Radical cations of 8-bromoguanine (8BrG•+) and 8-bromoguanosine (8BrGuo•+) reacting with singlet oxygen (¹O₂). |

| Primary Products | Exothermic oxidation products resulting from ¹O₂ addition. |

| Reaction Efficiency | Increases with decreasing collision energy. |

| Favorable Reaction Sites | Theoretical models predict ¹O₂ addition to the C8 and C5 positions of the purine ring. |

| Significance | Elucidates mechanisms of synergistic oxidative damage to brominated nucleosides, relevant to inflammation-induced carcinogenesis. |

Structural Characterization of Drug Delivery Systems Employing this compound Derivatives

Derivatives of nucleoside analogues, including those of 8-Bromoguanosine, are explored for therapeutic applications, often requiring sophisticated drug delivery systems to enhance their efficacy and bioavailability. nih.govmdpi.com The structural integrity and morphology of these delivery systems, such as nanoparticles, liposomes, or hydrogels, are critical for their function. nih.gov Several advanced analytical techniques are employed for this characterization.

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique that provides nanoscale structural information about materials, including particle size, shape, and internal structure. xenocs.com For drug delivery systems, SAXS can be used to characterize the lamellar structure of liposomes, the mesh size of hydrogels, or the core-shell structure of nanoparticles encapsulating a drug. univpm.itresearchgate.netresearchgate.net For example, in a hypothetical system where an 8-Bromoguanosine derivative is loaded into a guanosine-based hydrogel, SAXS could be used to determine how the drug molecule affects the self-assembly and fiber network of the gel matrix. univpm.it

Small-Angle Neutron Scattering (SANS) is complementary to SAXS and is particularly useful for studying soft matter and biological systems. gyanvihar.org A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to create contrast between different components of a complex system. This "contrast variation" allows researchers to selectively highlight specific parts of a drug delivery vehicle, such as the location of a deuterated 8-Bromoguanosine derivative within a lipid nanoparticle, without altering the system's chemistry. gyanvihar.org

Table 4: Application of Advanced Techniques in Characterizing Drug Delivery Systems

| Technique | Information Provided | Example Application for an 8-Bromoguanosine Derivative System |

|---|---|---|

| Small-Angle X-ray Scattering (SAXS) | Average particle size, shape, and internal structure (e.g., lamellar spacing, core-shell dimensions). | Determining the effect of the drug derivative on the internal structure of a lipid nanoparticle carrier. |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and component distribution using contrast variation. | Locating a deuterated 8-Bromoguanosine derivative within the core or shell of a polymeric micelle. |

| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Direct visualization of particle morphology, size distribution, and lamellarity in a vitrified, hydrated state. | Imaging individual liposomes to confirm the encapsulation of the drug derivative and assess the structural integrity of the vesicles. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 8-Bromoguanosine hydrate in laboratory settings?

- Methodological Answer : Synthesis typically involves bromination of guanosine using brominating agents (e.g., N-bromosuccinimide) under controlled pH and temperature. Characterization employs techniques such as:

- NMR Spectroscopy : To confirm bromination at the C8 position and ribose conformation. For example, coupling constants (e.g., -values) in -NMR reveal ribose puckering (e.g., S-type vs. N-type) .

- Mass Spectrometry (MS) : To verify molecular weight (362.14 g/mol) and hydrate stability .

- X-ray Crystallography : For resolving crystal structure and hydrogen-bonding patterns in the hydrate form .

Q. How does this compound influence DNA-protein interactions in structural studies?

- Methodological Answer : The bromine atom at C8 sterically disrupts base pairing, favoring the syn conformation of the nucleoside. Researchers use:

- UV-Vis Spectroscopy : To monitor hypochromicity changes during DNA duplex formation.

- Electrophoretic Mobility Shift Assay (EMSA) : To assess binding affinity of proteins (e.g., polymerases) to brominated DNA .

- Molecular Dynamics Simulations : To model steric effects of bromine on helix distortion .

Q. What experimental approaches are used to analyze the ribose conformation of this compound?

- Methodological Answer :

- Temperature-Dependent NMR : Measures -coupling constants (e.g., ) to determine ribose puckering (S-conformation dominates due to steric hindrance from bromine) .

- Circular Dichroism (CD) : Detects changes in sugar pucker under varying solvent conditions (e.g., DO vs. HO) .

Advanced Research Questions

Q. How do reaction mechanisms of this compound vary under different pH conditions during radiolytic studies?

- Methodological Answer :

- Pulse Radiolysis : In acidic solutions (pH 3), hydrated electrons () react with 8-Br-Guo to form guanosine radical cations (), identified via transient absorption spectroscopy .

- Deuterium Incorporation : In DO, deuterium labels at C8 confirm proton transfer pathways during radical decay (k = 5 × 10 s in neutral pH) .

- pH-Dependent Product Analysis : Guo is the sole product at all pH levels, but radical intermediates differ (e.g., -adducts at pH 3 vs. -adducts at pH 13) .

Q. How can researchers resolve contradictory data on transient species formation during radiolysis of this compound?

- Methodological Answer :

- Kinetic Modeling : Use time-resolved spectroscopy to distinguish overlapping transient signals (e.g., vs. protonated radicals).

- Isotopic Labeling : - or -labeled 8-Br-Guo helps track radical migration pathways .

- Comparative Studies : Contrast pulse radiolysis data with computational chemistry (DFT) to validate proposed intermediates .

Q. What methodologies elucidate the impact of this compound on enzyme activity and structure?

- Methodological Answer :

- Enzyme Kinetics Assays : Measure and changes in DNA/RNA polymerases using brominated substrates .

- Cryo-EM/X-ray Crystallography : Resolve structural distortions in enzyme active sites (e.g., mismatched base pairing in reverse transcriptases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between 8-Br-Guo and helicases .

Q. How does this compound interact with reactive oxygen species (ROS) in biological systems?

- Methodological Answer :

- ESR Spectroscopy : Detect guanine-derived radical adducts (e.g., 8-oxo-Guo) after ROS exposure .

- LC-MS/MS : Identify oxidation products (e.g., spiroiminodihydantoin) in cellular extracts .

- Fluorescence Probes : Use ROS-sensitive dyes (e.g., DCFH-DA) to correlate bromination with oxidative stress levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.